molecular formula C7H7ClN6 B2462725 [6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine CAS No. 1502416-22-9

[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine

Cat. No.: B2462725
CAS No.: 1502416-22-9
M. Wt: 210.63
InChI Key: YSXIVDNNBBLEPT-UHFFFAOYSA-N
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Description

[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine is a chemical compound that features a pyrimidine ring substituted with a hydrazine group and a pyrazole ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine typically involves the reaction of 4-chloropyrazole with a pyrimidine derivative under specific conditions. One common method includes the use of hydrazine hydrate as a reagent, which facilitates the formation of the hydrazine group on the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications in material science.

Comparison with Similar Compounds

Similar Compounds

    [6-(4-Bromopyrazol-1-yl)pyrimidin-4-yl]hydrazine: Similar structure but with a bromine atom instead of chlorine.

    [6-(4-Methylpyrazol-1-yl)pyrimidin-4-yl]hydrazine: Similar structure but with a methyl group instead of chlorine.

    [6-(4-Nitropyrazol-1-yl)pyrimidin-4-yl]hydrazine: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The uniqueness of [6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom on the pyrazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[6-(4-chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN6/c8-5-2-12-14(3-5)7-1-6(13-9)10-4-11-7/h1-4H,9H2,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXIVDNNBBLEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N2C=C(C=N2)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502416-22-9
Record name 4-(4-chloro-1H-pyrazol-1-yl)-6-hydrazinylpyrimidine
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